3-Fluoro-5-methyl-dl-phenylalanine
Description
Overview of Unnatural Amino Acids (UAAs) in Modern Biochemical Research
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. nih.gov The introduction of UAAs into proteins allows for the installation of unique chemical functionalities, providing powerful tools to investigate and manipulate protein structure and function in ways not possible with standard mutagenesis. synquestlabs.com
Modern biochemical research leverages UAAs for a multitude of applications. synquestlabs.com They can serve as biophysical probes to study protein dynamics and interactions, introduce post-translational modifications, or create novel protein-based therapeutics. synquestlabs.combeilstein-journals.org The site-specific incorporation of UAAs into proteins is largely achieved through the expansion of the genetic code, utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize nonsense or frameshift codons. nih.gov This technology has revolutionized the study of proteins, enabling detailed explorations of enzyme mechanisms, signaling pathways, and the design of proteins with enhanced or novel properties. synquestlabs.comchemspider.com
Significance of Halogenated Amino Acids in Expanding the Chemical Space of Proteins
Among the diverse array of UAAs, halogenated amino acids have emerged as particularly valuable tools. nih.gov The introduction of halogen atoms—most commonly fluorine, chlorine, or bromine—onto an amino acid side chain can profoundly alter its physicochemical properties without causing significant steric disruption. nih.govglpbio.com Fluorine, in particular, is valued for its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov
The incorporation of halogenated amino acids can enhance protein stability, influence folding, and modify protein-protein or protein-ligand interactions. glpbio.comsigmaaldrich.com The unique spectroscopic signatures of halogens, such as the ¹⁹F nucleus for NMR spectroscopy, provide a sensitive handle for monitoring protein conformation and environmental changes. nih.gov Furthermore, halogenation can confer desirable pharmacological properties, such as increased metabolic stability and bioavailability, making these analogs attractive for drug development. nih.govmedchemexpress.com
Rationale for Investigating Substituted Phenylalanine Analogs in Biological Systems
Phenylalanine, with its aromatic side chain, plays a critical role in protein structure and function, often participating in hydrophobic and cation-π interactions. nih.gov Substituted phenylalanine analogs are therefore of great interest as they allow for the systematic tuning of these interactions. By modifying the phenyl ring with various functional groups, researchers can probe the electronic and steric requirements of a particular protein environment. nih.govnih.gov
The investigation of these analogs provides deep insights into enzyme mechanisms, receptor binding, and the forces that govern protein folding and stability. nih.gov For instance, incorporating fluorinated phenylalanine derivatives can systematically alter the electrostatic potential of the aromatic ring, allowing for a precise dissection of cation-π interactions. nih.gov Moreover, some substituted phenylalanines serve as valuable probes for medical imaging, such as in Positron Emission Tomography (PET), where their uptake by specific transporters can be used to visualize tumors. nih.govthno.orgresearchgate.net
Contextualizing 3-Fluoro-5-methyl-dl-phenylalanine within the Landscape of Unnatural Amino Acid Research
This compound is a synthetic amino acid that combines two key modifications to the native phenylalanine structure: a fluorine atom and a methyl group, both at the meta-positions of the phenyl ring. While specific, in-depth research focusing exclusively on this compound is not widely published, its structure places it firmly within the active areas of UAA research.
The fluorine substitution suggests its utility as a ¹⁹F-NMR probe for studying protein structure and dynamics. The methyl group adds a hydrophobic and sterically larger element compared to a simple fluorophenylalanine. The combination of these two groups on the same ring creates a unique electronic and steric profile. Based on studies of related compounds, this compound could be investigated for its effects on protein stability, its potential as an inhibitor or substrate for enzymes involved in phenylalanine metabolism, or its interaction with amino acid transporters. nih.govgenome.jp Its DL-racemic form indicates it is produced synthetically and would require separation of its D and L isomers for many specific biological applications, such as incorporation into proteins using ribosomal machinery.
Below is a table of the basic chemical properties of this compound and some related, more extensively studied, substituted phenylalanine analogs.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C10H12FNO2 | 197.21 | 603106-28-1 |
| m-Fluoro-dl-phenylalanine (3-Fluoro-dl-phenylalanine) | C9H10FNO2 | 183.18 | 456-88-2 |
| p-Fluoro-dl-phenylalanine (4-Fluoro-dl-phenylalanine) | C9H10FNO2 | 183.18 | 51-65-0 |
| 3,5-Difluoro-dl-phenylalanine | C9H9F2NO2 | 201.17 | 32133-37-2 |
| 3-Fluoro-5-(trifluoromethyl)-dl-phenylalanine | C10H9F4NO2 | 251.18 | 1259992-93-2 |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-fluoro-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJALAYWIUJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392899 | |
| Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603106-28-1 | |
| Record name | 3-Fluoro-5-methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603106-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methyl-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategies for the Site Specific Incorporation of 3 Fluoro 5 Methyl Dl Phenylalanine into Peptides and Proteins
Genetic Code Expansion (GCE) Techniques for Non-Canonical Amino Acid Integration
Genetic Code Expansion (GCE) has emerged as a robust methodology for the site-specific incorporation of ncAAs into proteins within living cells. nih.govresearchgate.net This technique relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which functions independently of the host's native translational machinery. nih.gov This orthogonal pair is designed to recognize a "blank" codon, most commonly a nonsense or stop codon, and insert the desired ncAA at that specific position in the polypeptide chain. researchgate.net
A central challenge in GCE is the development of orthogonal aaRS/tRNA pairs that specifically charge the tRNA with the ncAA of interest while ignoring all endogenous amino acids. nih.gov For incorporating fluorinated phenylalanine analogs, researchers have successfully engineered aaRS/tRNA pairs derived from different organisms, such as the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from Methanococcus jannaschii and the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species (M. barkeri or M. mazei). researchgate.netfrontiersin.org
The PylRS system is particularly notable for its remarkable substrate promiscuity, which has been exploited through rational design and directed evolution to accept a wide array of phenylalanine analogs. frontiersin.orgacs.org For instance, a mutant PylRS (N346A/C348A) has been shown to genetically encode nearly 40 different phenylalanine derivatives, including those with substitutions at various positions on the aromatic ring. acs.org To incorporate a specific analog like 3-Fluoro-5-methyl-dl-phenylalanine, a similar strategy would be employed. This involves creating a library of PylRS mutants and screening them to identify a variant that can selectively recognize and activate this compound. This selection process typically involves a positive screen to identify mutants that can incorporate the ncAA and a negative screen to eliminate those that react with canonical amino acids. oregonstate.edu
Recent work has identified pyrrolysine-based tRNA/RS pairs that enable the site-specific encoding of a spectrum of fluorinated phenylalanine amino acids in both E. coli and HEK cells. nih.gov These synthetases were evolved using analogs like para-methyl, tetra-fluoro-phenylalanine, demonstrating that the system can be adapted for phenylalanines with both fluoro- and methyl-substitutions. nih.gov
The most common strategy for incorporating ncAAs is through nonsense codon suppression. researchgate.netresearchgate.net In this method, a stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. nih.gov This requires an orthogonal suppressor tRNA with an anticodon (CUA) that reads the UAG codon, and an engineered orthogonal aaRS that specifically acylates this tRNA with the ncAA. researchgate.netnih.gov When the ribosome encounters the UAG codon in the mRNA sequence, the acylated suppressor tRNA delivers the ncAA, allowing translation to continue rather than terminate. researchgate.net This approach has been successfully used to incorporate a wide variety of ncAAs, including various fluorinated phenylalanines, into proteins in E. coli, yeast, and mammalian cells. researchgate.netacs.org
While less common, frameshift suppression offers an alternative strategy. This involves using a tRNA that can recognize a quadruplet codon, thereby shifting the reading frame. This method can also be used to introduce ncAAs at specific sites. nih.gov For the incorporation of this compound, nonsense codon suppression with an evolved PylRS/tRNAPyl pair would be the most established and direct GCE approach.
The success of GCE hinges on both the efficiency (yield of modified protein) and fidelity (accuracy of ncAA incorporation). nih.gov These parameters are rigorously evaluated using reporter proteins, such as superfolder Green Fluorescent Protein (sfGFP), where a codon at a specific position is replaced with a UAG codon. nih.goviu.edu
The efficiency of incorporation can be quantified by measuring the fluorescence of the expressed sfGFP, which is only produced when the ncAA is successfully incorporated. nih.gov Fidelity is assessed by purifying the full-length protein and analyzing it with mass spectrometry to confirm that the mass shift corresponds precisely to the incorporation of the intended ncAA. nih.gov
Studies on various fluorinated phenylalanine analogs have shown that incorporation efficiency can be influenced by the number and position of fluorine substitutions. nih.gov For example, using an evolved PylRS system (PheX-D6), the fidelity of incorporating multiply fluorinated Phe analogs was found to be high in both E. coli and HEK cells. nih.gov The fidelity for analogs like penta-, tetra-, tri-, and di-fluoro phenylalanine ranged from 95% to 100% in E. coli. nih.gov
Table 1: Fidelity of Incorporating Various Fluorinated Phenylalanine Analogs in E. coli using Engineered Synthetases
| Fluorinated Phenylalanine Analog | Synthetase | Incorporation Fidelity (%) |
|---|---|---|
| Penta-fluoro Phe | PheX-D6 | 98.2 |
| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | 98.7 |
| 2,3,6-tri-fluoro Phe | PheX-D6 | 100.0 |
| 2,6-di-fluoro Phe | PheX-D6 | 95.0 |
| Penta-fluoro Phe | PheX-B5 | 97.5 |
| 2,3,5,6-tetra-fluoro Phe | PheX-B5 | 97.9 |
| 2,3,6-tri-fluoro Phe | PheX-B5 | 88.1 |
| 2,6-di-fluoro Phe | PheX-B5 | 81.8 |
| 2-mono-fluoro Phe | PheX-B5 | 95.6 |
Fidelity was determined by analyzing the intact sfGFP proteins by ESI-mass spectrometry. Data sourced from a 2023 study on tuning phenylalanine fluorination. nih.gov
In Vitro and Cell-Free Protein Synthesis Systems for UAA Incorporation
In vitro or cell-free protein synthesis (CFPS) systems offer a powerful alternative to in-vivo expression. rsc.orgspringernature.com These systems use cell extracts containing all the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) to produce proteins from a DNA template in a controlled environment. rsc.orgnih.gov
A key advantage of CFPS for UAA incorporation is the ability to directly manipulate the reaction components. rsc.org To incorporate an analog like this compound, one can simply omit the canonical phenylalanine from the reaction mixture and supply the fluorinated analog instead. rsc.orgnih.gov This non-competitive environment can facilitate the incorporation of the UAA through the inherent promiscuity of the native phenylalanyl-tRNA synthetase (PheRS). nih.gov
Studies have demonstrated that E. coli-derived cell-free systems can successfully incorporate a range of ring-substituted phenylalanines. rsc.orgnih.gov The efficiency of this "selective pressure" method depends on how well the wild-type synthetase recognizes the analog. While wild-type PheRS has a much higher specificity for its native substrate, removing Phe from the system biases the reaction in favor of the analog. nih.gov Alternatively, the CFPS system can be supplemented with an engineered orthogonal aaRS/tRNA pair to achieve highly specific incorporation at a designated stop codon, combining the precision of GCE with the flexibility of a cell-free environment. nih.gov
Chemical Peptide Synthesis Approaches for this compound-Containing Peptides
Beyond biological methods, chemical synthesis provides a direct and unambiguous route to producing peptides containing this compound. nih.govnih.gov Solid-Phase Peptide Synthesis (SPPS) is the most common method, where a peptide is assembled step-by-step on a solid resin support. ptfarm.pl To create a peptide containing the target ncAA, a protected form of this compound would be synthesized and then coupled at the desired position in the growing peptide chain. ntu.ac.uknih.gov
This method offers complete control over the sequence and allows for the incorporation of multiple different ncAAs, D-amino acids, or other modifications that are challenging for biological systems. frontiersin.org The main limitation of SPPS is that it is generally practical only for smaller proteins and peptides. For larger proteins, a combination of chemical and biological methods, such as expressed protein ligation (EPL), can be used. researchgate.net In EPL, a recombinantly expressed protein fragment is ligated to a chemically synthesized peptide containing the ncAA. researchgate.net These chemical approaches guarantee the precise placement of this compound without the fidelity concerns associated with biological incorporation.
Impact of Fluorinated Phenylalanine Analog Incorporation on Protein Expression and Yield
In studies involving the incorporation of various fluorinated phenylalanines into sfGFP in E. coli, the yield of the modified protein varied depending on the specific analog and the engineered synthetase used. nih.gov Similarly, in mammalian HEK cells, the yield is also dependent on the specific ncAA-synthetase combination. For example, the incorporation of penta-fluoro phenylalanine using the PheX-D6 synthetase in HEK cells yielded approximately 34 µg of purified protein per gram of cell pellet. nih.gov This yield is considered sufficient for many downstream applications, including biochemical characterization and structural studies. nih.gov For microbial fermentation, engineered E. coli strains have been developed that can produce L-phenylalanine at high titers, with one study reporting a yield of 0.279 g/g of glucose, indicating the potential for scalable production of amino acids for subsequent incorporation studies. mdpi.com
Table 2: Protein Yield Upon Incorporation of a Fluorinated Phenylalanine Analog
| Host System | Reporter Protein | Fluorinated Analog | Synthetase/tRNA Pair | Yield |
|---|---|---|---|---|
| HEK Cells | sfGFP | Penta-fluoro phenylalanine | PheX-D6/tRNAPyl | ~34 µg per gram of cell pellet |
| E. coli | DHFR | p-fluoro-phenylalanine | Yeast PheRS/tRNAPhe | 8-12 mg per liter of culture |
Yield data is sourced from studies on site-specific incorporation of fluorinated phenylalanine analogs. nih.govnih.gov
Biochemical and Enzymatic Interactions of 3 Fluoro 5 Methyl Dl Phenylalanine Modified Biomolecules
Substrate Specificity and Kinetic Analysis of Aminoacyl-tRNA Synthetases with Fluorinated Phenylalanine Analogs
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov The substrate specificity of these enzymes is not absolute, and they can sometimes recognize and process analogs of their natural substrates. nih.gov
Studies have shown that phenylalanyl-tRNA synthetase (PheRS) can recognize and activate various fluorinated phenylalanine analogs. The kinetic parameters of this interaction are highly dependent on the position and number of fluorine substitutions on the phenyl ring. For instance, the introduction of fluorine at the para position of phenylalanine can significantly alter the binding affinity and acylation efficiency. nih.gov
Research on E. coli PheRS has revealed that specific mutations can alter its substrate specificity, making it more or less receptive to fluorinated analogs. nih.gov For example, a mutation at position 294 in the alpha subunit of PheRS was found to influence the enzyme's ability to discriminate against p-fluorophenylalanine. nih.gov Specifically, changing an alanine (B10760859) to a serine at this position conferred resistance to the toxic effects of p-fluorophenylalanine by sterically hindering its binding. nih.gov Conversely, a glycine (B1666218) at this position created a larger binding pocket, allowing for the increased incorporation of not only p-fluorophenylalanine but also larger analogs like p-chloro- and p-bromophenylalanine. nih.gov
The development of engineered aaRSs, such as those derived from pyrrolysyl-tRNA synthetase, has expanded the ability to site-specifically incorporate a wide range of fluorinated phenylalanine analogs into proteins in both prokaryotic and eukaryotic cells. nih.govuiowa.eduillinois.edu These engineered synthetases can exhibit high selectivity for unnatural amino acids, including those with multiple fluorine substitutions, enabling the production of proteins with tailored properties. nih.gov
Table 1: Kinetic Parameters of Aminoacyl-tRNA Synthetases with Phenylalanine Analogs This table is interactive and can be sorted by clicking on the column headers.
| Amino Acid Analog | Aminoacyl-tRNA Synthetase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| L-Phenylalanine | Wild-type PheRS | 3.5 | 15 | 4.3 x 106 |
| p-F-Phenylalanine | Wild-type PheRS | 7.0 | 10 | 1.4 x 106 |
| p-Cl-Phenylalanine | A294G Mutant PheRS | 25 | 5 | 2.0 x 105 |
| p-Br-Phenylalanine | A294G Mutant PheRS | 50 | 2 | 4.0 x 104 |
Data is illustrative and compiled from various studies on E. coli PheRS.
Influence of Fluorine and Methyl Substitutions on Peptide and Protein Proteolytic Stability
The incorporation of unnatural amino acids, including fluorinated phenylalanine derivatives, is a widely explored strategy to enhance the stability of peptides and proteins against proteolytic degradation. nih.govresearchgate.netresearchgate.net The presence of fluorine and methyl groups on the phenyl ring can sterically hinder the approach of proteases and alter the electronic properties of the peptide bond, making it less susceptible to cleavage.
The effect of fluorination on proteolytic stability is, however, complex and not always predictable. nih.govresearchgate.net It depends on several factors, including the specific protease, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.govresearchgate.net For instance, a systematic study using model peptides showed that while some fluorinated amino acids increased stability against α-chymotrypsin and pepsin, others had little to no effect or even decreased stability. nih.govresearchgate.net
In general, bulky fluorinated side chains, such as those of hexafluoroleucine, have been shown to effectively shield polypeptides from proteolytic enzymes. researchgate.net The increased hydrophobicity of fluorinated amino acids can also contribute to enhanced stability by promoting a more compact protein structure that is less accessible to proteases. mdpi.com
Modulation of Enzyme Activity and Stereoselective Specificity by Fluorinated Phenylalanine Residues
The incorporation of fluorinated phenylalanine analogs can significantly modulate the activity and specificity of enzymes. nih.gov The altered electronic and steric properties of the fluorinated residue can influence substrate binding, transition state stabilization, and product release.
For example, replacing a native phenylalanine with a fluorinated analog in the active site of an enzyme can alter its catalytic efficiency. The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups, impacting their role in catalysis. Furthermore, the increased hydrophobicity of a fluorinated side chain can lead to stronger binding in a hydrophobic pocket, potentially enhancing enzyme activity. nih.gov
The stereoselectivity of enzymes can also be affected. The precise orientation of a substrate in the active site is critical for stereospecific reactions. The introduction of a fluorine atom can alter the conformational preferences of the peptide backbone or the amino acid side chain, thereby influencing the stereochemical outcome of the enzymatic reaction.
Metabolic Fate and Biotransformation Pathways of Unnatural Phenylalanine Derivatives in Model Systems
The metabolic fate of unnatural amino acids is a critical aspect of their application in biological systems. Studies on the biotransformation of phenylalanine derivatives have shown that they can be metabolized through various pathways. mdpi.com
In yeast, for example, aromatic amino acids like phenylalanine can be converted into valuable flavor and fragrance compounds through the Ehrlich pathway. mdpi.com This pathway involves transamination, decarboxylation, and reduction steps. It is plausible that fluorinated phenylalanine analogs could also be substrates for the enzymes in this pathway, leading to the formation of novel fluorinated metabolites.
The biotransformation of these compounds is not limited to microorganisms. In higher organisms, they can be subject to the same metabolic processes as natural amino acids, including incorporation into proteins, degradation, and excretion. The specific pathways and the extent of metabolism will depend on the structure of the analog and the specific enzymes present in the organism. nih.gov
Interactions with Protein Folding Chaperones and Pathways
The correct folding of proteins is essential for their function and is often assisted by molecular chaperones. The incorporation of unnatural amino acids can impact protein folding and stability, and consequently, their interactions with chaperones.
The increased hydrophobicity of fluorinated amino acids can promote the formation of a "fluorous core" within a protein, which can enhance its thermodynamic stability. nih.gov This increased stability may reduce the reliance on chaperones for proper folding. However, if the incorporation of a fluorinated analog leads to misfolding, it may trigger an interaction with chaperones of the heat shock protein family, which recognize and attempt to refold or target the misfolded protein for degradation.
In the context of diseases caused by protein misfolding, such as phenylketonuria (PKU), pharmacological chaperones are being investigated as a therapeutic strategy. nih.gov These small molecules can bind to and stabilize mutant proteins, promoting their correct folding and function. nih.gov It is conceivable that fluorinated phenylalanine analogs or other small molecules could act as pharmacological chaperones for certain mutant enzymes, rescuing their activity.
Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Methyl Dl Phenylalanine Labeled Biomolecules
Applications of Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is an exceptionally sensitive technique for investigating the structure, dynamics, and interactions of biomolecules. nih.gov The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a signal sensitivity that is 83% of that of protons. ucla.eduacs.org A key advantage is the vast chemical shift range of over 400 ppm, which makes the ¹⁹F nucleus highly responsive to subtle changes in its local electronic environment. ucla.eduacs.org Since fluorine is virtually absent in natural biological systems, its incorporation provides a background-free signal for unambiguous observation. ucla.edu These characteristics make ¹⁹F NMR ideal for studying proteins labeled with 3-Fluoro-5-methyl-dl-phenylalanine, even in large complexes or within living cells. nih.govbiorxiv.org
The ¹⁹F chemical shift of a labeled amino acid is exquisitely sensitive to its immediate surroundings within the protein structure. Consequently, any change in the protein's conformation, from subtle side-chain rearrangements to large-scale domain movements, will alter the electronic environment of the fluorine atom and induce a change in its resonance frequency. This allows ¹⁹F NMR to serve as a precise reporter on the conformational state of a protein. nih.gov
By incorporating this compound at specific sites, researchers can monitor distinct structural states and the transitions between them. For instance, studies on proteins labeled with fluorinated aromatic amino acids have successfully mapped out the conformational changes triggered by phosphorylation or mutations. nih.gov The presence of multiple, well-resolved peaks in a ¹⁹F NMR spectrum can indicate that the labeled protein exists in several different conformations. The dynamics of these states can be quantified using advanced NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, which measures exchange rates between states on the microsecond-to-millisecond timescale. nih.gov While these experiments can be complex, the interpretation is often focused on whether the motions reported by the fluorine probe reflect local side-chain flexibility or global protein motions. nih.gov
Protein-observed ¹⁹F (PrOF) NMR is a powerful method for characterizing binding events. nih.gov When a ligand binds to a protein containing a this compound label, the local environment of the fluorinated residue can be perturbed, leading to a change in the ¹⁹F chemical shift. nih.gov These chemical shift perturbations (CSPs) provide direct evidence of binding and can be used to determine binding affinities (KD), map interaction surfaces, and screen for new binding partners. nih.govacs.org
The magnitude of the CSP depends on the proximity of the ¹⁹F label to the binding site and the extent of the conformational change induced by binding. nih.gov Even residues distant from the active site can experience CSPs if the binding event triggers a long-range conformational change. nih.govnih.gov For example, the binding of saccharides to the galactose-binding protein, labeled with 3-fluorophenylalanine, resulted in significant chemical shift changes for probes located throughout the protein, demonstrating a global conformational shift upon ligand binding. nih.gov This sensitivity makes this compound an invaluable tool for studying allosteric regulation and complex protein-protein interactions. rsc.org
Below is a table illustrating hypothetical chemical shift perturbations that could be observed when a ligand binds to a protein labeled with this compound at different positions.
| Labeled Residue Position | Chemical Shift (δ) Free State (ppm) | Chemical Shift (δ) Bound State (ppm) | Chemical Shift Perturbation (Δδ) (ppm) | Implied Proximity to Binding Site |
|---|---|---|---|---|
| Phe-25 | -115.2 | -117.5 | 2.3 | High (Directly in binding pocket) |
| Phe-88 | -114.8 | -115.3 | 0.5 | Moderate (Near binding site) |
| Phe-150 | -116.1 | -116.1 | 0.0 | Low (Distant from binding site) |
Note: Data are hypothetical and for illustrative purposes only. The sign of the perturbation can be positive or negative.
¹⁹F NMR can be employed to gauge the degree to which a labeled residue is exposed to the solvent versus buried within the protein core. nih.gov A common method is to measure the solvent-induced isotope shift (SIIS). This involves comparing the ¹⁹F NMR spectrum of the labeled protein in a standard aqueous buffer (H₂O) with the spectrum recorded in a heavy water buffer (D₂O). nih.gov
If the this compound residue is on the protein surface and accessible to the solvent, its ¹⁹F resonance will typically experience a measurable upfield shift (up to 0.25 ppm) when the solvent is changed from H₂O to D₂O. nih.gov Conversely, a residue that is sequestered in the hydrophobic interior of the protein and shielded from the solvent will show little to no change in its chemical shift. nih.gov This provides a straightforward way to map the surface topology of a protein and to detect conformational changes that alter the exposure of specific residues to the solvent.
Determining distances between specific atoms is fundamental to defining a protein's three-dimensional structure. ¹⁹F NMR provides methods for measuring intramolecular distances, often through the Nuclear Overhauser Effect (NOE) or Paramagnetic Relaxation Enhancement (PRE).
The NOE is a phenomenon where the magnetization of one spin is transferred to a nearby spin through space. By measuring the NOE between a ¹⁹F nucleus and a ¹H nucleus, or between two ¹⁹F nuclei, the distance between them can be calculated, typically for distances up to ~5-6 Å. For longer distances, PRE is a more effective technique. This involves introducing a paramagnetic center (like a spin-labeled cysteine) into the protein. The paramagnetic center enhances the relaxation rate of nearby nuclei in a distance-dependent manner (up to ~25-35 Å). By measuring the enhanced relaxation of a this compound ¹⁹F signal, its distance to the paramagnetic probe can be determined. Such distance restraints are critical for high-resolution structure calculation and for defining the orientation of protein domains. nih.gov
Infrared (IR) and Raman Spectroscopy Studies of Fluorinated Amino Acid Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules, which are sensitive to chemical bonding, conformation, and intermolecular interactions. okstate.edu In the context of a protein labeled with this compound, these methods provide complementary information to NMR.
Crucially, the C-F bond itself has a characteristic stretching vibration that appears in a region of the IR spectrum (typically 1000-1400 cm⁻¹) that is relatively free from other protein signals, offering a specific vibrational probe. The exact frequency of the C-F stretch is sensitive to the local electrostatic environment and hydrogen bonding, providing a means to study interactions. okstate.edu
Raman spectroscopy can also detect the C-F vibration and is particularly well-suited for analyzing aromatic side chains. researchgate.net Interactions such as ring stacking between the fluorinated phenylalanine and other aromatic residues (e.g., Tryptophan, Tyrosine) can be detected through shifts in the vibrational frequencies of the aromatic ring modes. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |
|---|---|---|
| Amide I (C=O stretch) | 1600 - 1700 | Protein secondary structure (α-helix, β-sheet, etc.) |
| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Protein secondary structure, hydrogen bonding |
| C-F Stretch | 1000 - 1400 | Direct probe of the fluorinated label's local environment |
| Aromatic Ring Modes | Variable (e.g., ~1600) | Ring stacking, side-chain packing, and interactions |
Mass Spectrometry (MS) Techniques for Characterization of Peptides and Proteins Containing this compound
Mass spectrometry is an indispensable tool for confirming the successful incorporation and localization of this compound within a target protein. nih.gov High-resolution mass spectrometry can precisely measure the molecular weight of the intact protein. The substitution of a natural phenylalanine (C₉H₁₁NO₂) with this compound (C₁₀H₁₂FNO₂) results in a predictable mass shift, providing definitive evidence of successful incorporation. nih.gov
To determine the exact position of the labeled residue, "bottom-up" proteomics approaches are used. The protein is first digested into smaller peptides using an enzyme like trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, individual peptides are selected and fragmented, producing a spectrum of fragment ions. By analyzing the masses of these fragments, the amino acid sequence of the peptide can be reconstructed, and the specific residue carrying the fluoro-methyl modification can be identified unambiguously. researchgate.net This verification is a critical quality control step before undertaking more complex biophysical studies.
Computational and Theoretical Studies of 3 Fluoro 5 Methyl Dl Phenylalanine and Its Biomolecular Integrations
Molecular Dynamics (MD) Simulations of Peptides and Proteins Incorporating Fluorinated Phenylalanine Analogs
Molecular dynamics (MD) simulations provide atomic-level insights into the structure, dynamics, and interactions of biomolecules, making them essential for understanding the impact of incorporating fluorinated phenylalanine analogs into peptides and proteins. These simulations rely on force fields, which are sets of parameters that define the potential energy of a system. fu-berlin.deyoutube.com The accuracy of MD simulations is therefore critically dependent on the quality of these parameters for both standard and unnatural amino acids.
Recent research has focused on developing and validating force field parameters for various fluorinated aromatic amino acids to be compatible with widely used force fields like AMBER and CHARMM. nih.govacs.orgnih.govacs.org For instance, parameters for several fluoro- and trifluoromethyl-phenylalanines have been developed for the AMBER ff15ipq protein force field. nih.govacs.orgnih.govacs.org These parameters were derived using the implicitly polarized charge (IPolQ) scheme, which optimizes atomic charges to reproduce the molecule's electron density in explicit solvent, ensuring a more accurate representation of its electrostatic properties. acs.org Validation studies involving extensive MD simulations (aggregating over 47 µs) of peptides and proteins containing these fluorinated analogs have shown that the new parameters maintain expected conformational propensities and that calculated relaxation rates from simulations agree well with experimental ¹⁹F NMR data. acs.orgnih.govacs.org
MD simulations utilizing these advanced force fields have revealed how fluorination can alter protein stability and dynamics. Studies on proteins with highly fluorinated analogs of hydrophobic amino acids have shown that these substitutions can enhance thermodynamic stability against heat and chemical denaturants. springernature.com This increased stability is primarily attributed to the larger hydrophobic surface area of the fluorinated side chains. springernature.com Simulations can quantify these effects by analyzing changes in protein flexibility, solvent accessible surface area, and intramolecular interactions upon substitution with a fluorinated analog like 3-fluoro-5-methyl-dl-phenylalanine.
Table 1: Key Findings from MD Simulations of Fluorinated Peptides/Proteins
| Finding | Implication for this compound | Relevant Analogs Studied |
|---|---|---|
| Enhanced Stability | Incorporation may increase the thermal and chemical stability of proteins. | Highly fluorinated leucines and isoleucines springernature.com |
| Altered Dynamics | The fluorinated analog can change local and global protein flexibility. | 4F-, 5F-, 6F-, 7F-Trp; 3F-, 3,5F-Tyr; 4F-, 4-CF₃-Phe acs.orgnih.govacs.org |
| Maintained Conformation | The overall protein fold is often preserved despite the substitution. | 4F-Phe, 4-CF₃-Phe nih.govacs.orgnih.govacs.org |
| Modified Interactions | Fluorine can alter cation-π, π-π, and hydrogen bonding interactions. | Pentafluorophenylalanine, 3,5-bis(trifluoromethyl)Phe nih.govnih.gov |
Quantum Chemical (QM) Calculations of Fluorine Effects on Electronic Structure and Aromatic Interactions
Quantum chemical (QM) calculations, particularly those using density functional theory (DFT), are fundamental for understanding how the introduction of fluorine and methyl groups alters the intrinsic properties of the phenylalanine side chain. These calculations provide detailed information about the electronic structure, which governs the non-covalent interactions critical for molecular recognition and protein stability.
Fluorination significantly modifies the electronic landscape of the aromatic ring. The high electronegativity of fluorine acts as a strong electron-withdrawing group via the sigma framework, while its lone pairs can donate electron density back to the ring through the π-system. acs.orgnih.gov This dual effect redistributes the electrostatic potential of the phenyl ring. nih.gov Specifically, fluorination tends to decrease the negative electrostatic potential (quadrupole moment) at the center of the aromatic face, which is crucial for cation-π interactions. nih.gov A study on fluorinated benzene (B151609) analogs showed a linear decrease in this potential with an increasing number of fluorine substitutions. nih.gov For this compound, the electron-withdrawing fluorine at the meta position would reduce the ring's electron density, while the electron-donating methyl group at the other meta position would partially counteract this effect, leading to a complex and asymmetric charge distribution.
This altered electronic character has profound implications for aromatic interactions:
Cation-π Interactions: The reduction in negative potential on the aromatic face generally weakens interactions with cations. QM calculations have been used to quantify this effect, showing that pentafluorophenylalanine has only about 12-34% of the cation-π binding potential of native phenylalanine. nih.gov
π-π Stacking: Interactions between fluorinated and non-fluorinated aromatic rings can be surprisingly favorable. The interaction between the electron-poor fluorinated ring and an electron-rich aromatic ring (like tryptophan or tyrosine) can lead to strong, stabilizing quadrupole-quadrupole interactions, sometimes referred to as "orthogonal π-π interactions". nih.gov
Hydrogen Bonds: While the C-F bond is not typically considered a strong hydrogen bond acceptor, computations have shown that organic fluorine can participate in hydrogen-bond-like interactions with water and other hydrogen bond donors, influencing hydration free energies and local structure. nih.govacs.org
Table 2: Calculated Electronic Properties of Fluorinated Aromatic Rings
| Property | Effect of Fluorination | Method of Calculation | Reference |
|---|---|---|---|
| Aromaticity | Can slightly diminish the diatropic ring current but adds stabilizing molecular orbitals. | Nucleus-Independent Chemical Shift (NICS) | acs.org |
| Electrostatic Potential | Reduces the negative potential on the aromatic face, weakening cation-π interactions. | Ab initio calculations | nih.gov |
| Bond Lengths | Can lead to smaller C-C bond lengths within the ring, increasing ring stability. | Density Functional Theory (DFT) | nih.gov |
| Interaction Energy | Modulates π-π stacking, often favoring interactions with electron-rich aromatics. | DFT, Molecular Mechanics | nih.govresearchgate.net |
In Silico Prediction and Rational Design of Enzymes for Novel UAA Substrates
The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the UAA but not any of the canonical amino acids. Computational methods are playing an increasingly vital role in engineering these enzymes with new substrate specificities. nih.govnih.gov
The process of designing an enzyme for a novel substrate can be approached in several ways:
Rational Design: This knowledge-based approach involves identifying key residues in the enzyme's active site that determine substrate specificity. ucdavis.edu Using the 3D structure of the enzyme, researchers can computationally model the binding of the target UAA and predict mutations that would create a complementary binding pocket. For this compound, this would involve mutating the active site of a known PheRS to better accommodate the steric bulk of the methyl group and the electronic properties of the fluorine atom.
Computational Screening and Docking: In silico docking algorithms can be used to screen libraries of enzyme variants against the target UAA. researchgate.net These programs predict the binding pose and estimate the binding affinity, allowing researchers to prioritize a smaller number of promising candidates for experimental validation. This method can accelerate the discovery of aaRS variants that are active towards a desired UAA. researchgate.net
De Novo Design: This ambitious approach aims to design an enzyme from scratch to catalyze a specific reaction or bind a specific substrate. ucdavis.edu While still a challenging field, computational tools like Rosetta have been used to generate novel protein structures and place catalytic residues to perform desired functions. researchgate.net
Once an initial enzyme model is created, computational methods like directed evolution can further optimize its activity and specificity. nih.gov While directed evolution is a lab-based process of iterative mutation and selection, computational tools can guide this process by predicting "hotspots" for mutation—residues that are most likely to influence the enzyme's properties. nih.gov
Computational Analysis of Conformational Preferences and Stereochemical Effects Induced by Fluorine and Methyl Groups
The conformational landscape of an amino acid residue—the relative energies of its different spatial arrangements (rotamers)—is a key determinant of peptide and protein secondary structure. The introduction of substituents like fluorine and methyl groups can create strong conformational biases. nih.gov
Computational analysis, often using QM methods or validated force fields in MD simulations, can map the potential energy surface of a UAA as a function of its dihedral angles (e.g., χ1 and χ2). For this compound, the analysis would focus on several key stereochemical effects:
Steric Effects: The methyl group is significantly larger than a hydrogen atom and will create steric clashes that disfavor certain side-chain conformations. Its placement at the meta-position would influence the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds.
Electronic and Gauche Effects: The highly polar C-F bond can engage in favorable electrostatic interactions that stabilize specific rotamers. A well-known phenomenon is the gauche effect, where a conformation with a fluorine atom and another electronegative group or double bond in a gauche orientation (60° dihedral angle) is preferentially stabilized. nih.gov This can have a powerful influence on the side-chain pucker.
Combined Influence: The interplay between the steric hindrance of the methyl group and the electronic influence of the fluorine atom would lead to a unique conformational signature for this compound. Computational studies on proline analogs, for example, have shown that multiple fluorine substitutions can either reinforce or cancel each other's conformational effects depending on their relative stereochemistry. nih.gov
These intrinsic conformational preferences can propagate to the peptide level, influencing the local backbone dihedral angles (φ and ψ) and favoring certain secondary structures like α-helices or β-sheets. nih.gov
Applications in Advanced Protein and Peptide Engineering
Engineering Biocatalysts with Enhanced Activity, Specificity, and Stability using Fluorinated Phenylalanine Analogs
The strategic incorporation of fluorinated phenylalanine analogs, such as 3-Fluoro-5-methyl-dl-phenylalanine, into the structure of enzymes offers a promising avenue for engineering biocatalysts with superior properties. The introduction of fluorine can significantly enhance the thermal and chemical stability of proteins. acs.orgnih.gov This "fluoro-stabilization" effect is a valuable asset in the development of robust enzymes for industrial applications. acs.org
Fluorination can modulate the electronic environment within an enzyme's active site, potentially leading to altered substrate specificity and enhanced catalytic activity. nih.govacs.org For instance, the substitution of native phenylalanine residues with fluorinated analogs can influence cation-π interactions, which are crucial for substrate binding and recognition in many enzymes. nih.gov While the broader class of fluorinated amino acids has been shown to enhance protein stability, the specific effects of this compound on a given biocatalyst would require empirical investigation. nih.govrsc.org The goal is to improve the stability of enzyme catalysts for applications in organic synthesis by introducing highly fluorinated amino acids. acs.org
Recent advances have focused on the enzymatic synthesis of d-phenylalanines, which are important chiral building blocks for pharmaceuticals. acs.org Phenylalanine ammonia (B1221849) lyases (PALs), for example, have been utilized for the amination of various cinnamic acids to produce phenylalanine analogues. frontiersin.orgfrontiersin.org Engineering these enzymes with fluorinated phenylalanines could lead to biocatalysts with improved performance for the synthesis of valuable non-natural amino acids.
Creation of Novel Fluorescent and Spectroscopic Probes for Real-time Biological Studies
Fluorinated amino acids, including derivatives of phenylalanine, serve as powerful probes for in-depth biological studies. The fluorine-19 (¹⁹F) nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Incorporating this compound into a protein allows for the use of ¹⁹F NMR to monitor protein conformation, dynamics, and interactions with other molecules in real-time. acs.orgresearchgate.net This technique is particularly valuable because of the high sensitivity of the ¹⁹F chemical shift to the local environment. nih.gov
Beyond NMR, fluorescent amino acids are invaluable tools for visualizing biological processes. bohrium.com While this compound itself is not inherently fluorescent, it can serve as a structural component in the design of fluorescent peptides and proteins. The development of fluorescent D-amino acids (FDAAs), for instance, has enabled the visualization of key steps in bacterial cell wall biosynthesis. The unique properties of fluorinated phenylalanines can be harnessed to create probes with improved photophysical characteristics and enhanced cellular uptake for real-time imaging and the study of protein-protein interactions. bohrium.comchemrxiv.org
Rational Design of Proteins with Modulated Functionality and Stability
Numerous studies have demonstrated that fluorination of hydrophobic cores can significantly increase the thermodynamic stability of proteins against thermal and chemical denaturation. acs.orgnih.govnih.gov This enhanced stability is often attributed to the increased hydrophobicity of the fluorinated side chains. acs.orgpnas.org The introduction of this compound into a protein's core would be expected to contribute to this stabilizing effect. The ability to fine-tune the electrostatic properties of aromatic residues through fluorination also allows for the modulation of protein-ligand and protein-protein interactions. nih.govresearchgate.net This opens up possibilities for designing proteins with altered binding affinities and specificities.
| Fluorinated Analog | Protein System | Observed Effect on Stability | Reference |
|---|---|---|---|
| Hexafluoroleucine | α4H (4-helix bundle) | Increased thermodynamic stability | acs.org |
| (S)-pentafluorophenylalanine | Protein G B1 domain | Increased stability against thermal denaturation | nih.gov |
| Hexafluoroleucine | de novo-designed four-α-helix bundle | Stabilizing effect is position-dependent | nih.gov |
Development of Molecular Tools for Dissecting Complex Biochemical Pathways and Protein Interactions
Understanding the intricate network of biochemical pathways and protein interactions is fundamental to cell biology. Fluorinated amino acids, including this compound, can be used to create molecular tools to probe these complex systems. researchgate.netnih.gov By site-specifically incorporating this analog into a protein of interest, researchers can investigate the role of specific residues in protein function and interaction networks.
The unique spectroscopic signature of the fluorine atom allows for the use of ¹⁹F NMR to study protein-protein and protein-ligand interactions with high sensitivity. acs.org This approach can provide valuable insights into the structural and dynamic changes that occur upon binding, helping to dissect the mechanisms of signal transduction and other cellular processes. Furthermore, altering the electronic properties of a key phenylalanine residue through fluorination can be a powerful method to test hypotheses about the role of aromatic interactions in a given biochemical pathway. nih.govfu-berlin.de The ability to tune these interactions provides a level of precision that is not achievable with standard mutagenesis. biorxiv.org
Exploration of Arene-Perfluoroarene Stacking Interactions in Protein Design
The introduction of fluorinated aromatic rings into protein structures opens up the possibility of exploiting non-covalent interactions that are not commonly observed in nature. One such interaction is the arene-perfluoroarene stacking, which can occur between a standard aromatic side chain (like phenylalanine, tyrosine, or tryptophan) and a perfluorinated aromatic ring. This interaction is driven by favorable electrostatic interactions between the electron-rich aromatic ring and the electron-poor perfluorinated ring.
The incorporation of pentafluorophenylalanine has been shown to induce electrostatic π-π stacking interactions with native phenylalanine residues, leading to the formation of stable, self-assembled fibrillar materials that mimic natural collagen. mdpi.com The strategic placement of this compound, while not perfluorinated, could still be used to modulate and study these types of stacking interactions in protein design. The ability to engineer these specific interactions provides a novel tool for controlling protein folding and assembly, with potential applications in the development of new biomaterials. nih.govrsc.org
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning for De Novo Design of Fluorinated Amino Acids and Proteins
This approach holds immense potential for the specific application of fluorinated amino acids like 3-Fluoro-5-methyl-dl-phenylalanine. AI algorithms can explore the vast chemical space to design new molecules and proteins with optimized properties. nih.gov For instance, AI can predict how the unique steric and electronic properties of this compound would influence protein stability, folding, and binding interactions. Generative AI models can design proteins from scratch where the inclusion of this specific UAA is integral to achieving a desired function, such as enhanced thermal stability or specific ligand binding, properties often sought in therapeutic proteins and industrial enzymes. acs.orgyoutube.com
Expanding the Genetic Repertoire for Broader Incorporation of Fluorinated Phenylalanine Analogs
The site-specific incorporation of UAAs into proteins within living cells is made possible by genetic code expansion technology. acs.org This relies on the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. nih.govbiorxiv.org This pair works independently of the host cell's own machinery to recognize a specific codon (often a stop codon like UAG) and insert the desired UAA at that position in a growing polypeptide chain. nih.govacs.orgyoutube.com
While OTSs have been successfully developed for various fluorinated phenylalanine analogs, such as p-fluoro-phenylalanine, a dedicated and efficient system for this compound remains a key area for future development. nih.govnih.gov The creation of a highly specific aaRS is crucial. This is typically achieved through directed evolution, where libraries of aaRS mutants are screened for their ability to charge the suppressor tRNA with this compound while ignoring endogenous amino acids. biorxiv.org
Future research will likely focus on:
Developing a high-fidelity OTS: Engineering a synthetase that uniquely recognizes this compound to ensure its precise incorporation with high yield.
Improving host compatibility: Optimizing the OTS to function efficiently in various expression systems, from bacteria like E. coli to mammalian cells, broadening its applicability. nih.gov
Codon reassignment: Exploring the use of alternative codons, such as quadruplet codons, to enable the simultaneous incorporation of multiple different UAAs. pnas.org
A robust OTS for this compound would unlock its full potential as a tool for protein engineering, allowing researchers to systematically probe and manipulate protein structure and function in living organisms.
Development of Advanced Spectroscopic Techniques for In Vivo Probing of UAA-Containing Biomolecules
Unnatural amino acids equipped with unique spectroscopic handles are invaluable tools for studying protein structure, dynamics, and interactions in their native cellular environment. pku.edu.cnupenn.edu The fluorine atom in this compound makes it an intrinsic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
¹⁹F NMR offers several distinct advantages for in vivo studies:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance. unibo.it
No Background Signal: Fluorine is virtually absent in biological systems, meaning that spectra of proteins labeled with a fluorinated UAA are free from background signals that can complicate proton NMR. unibo.itacs.orgacs.org
Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, providing detailed information about protein conformation, ligand binding, and dynamics. acs.org
Future research will focus on harnessing these properties to study proteins containing this compound directly within living cells. acs.orgacs.org By incorporating this UAA at specific sites, researchers can monitor protein folding, detect conformational changes upon ligand binding, and map protein-protein interaction interfaces in real-time and in a complex cellular milieu. nih.govacs.orgunibo.it The development of higher-sensitivity NMR hardware and advanced pulse sequences will further enhance the ability to detect the subtle signals from UAA-containing proteins in vivo, providing unprecedented insights into molecular processes as they occur in life.
Exploration of Novel Biotransformation Pathways and Directed Evolution for Efficient UAA Production
While chemical synthesis is the conventional route for producing UAAs, biological methods are gaining traction as sustainable and efficient alternatives. nih.govyoutube.com Biotransformation uses enzymes or whole microbial cells to catalyze the synthesis of complex molecules from simpler precursors. researchgate.net This approach, coupled with the power of directed evolution, presents a promising avenue for the green production of this compound.
Directed evolution can be used to engineer enzymes with novel specificities and enhanced catalytic activities. asm.org For example, enzymes in the amino acid biosynthesis pathways, such as transaminases or synthases, could be evolved to accept fluorinated and methylated precursors, thereby creating a novel biosynthetic route to this compound. nih.govnih.gov Researchers have successfully used directed evolution to create fluorinases with improved efficiency and to produce other fluorinated amino acids like 5-fluoroindole. nih.govillinois.edu
Future research in this area would involve:
Pathway Discovery and Engineering: Identifying suitable precursor molecules and engineering existing metabolic pathways in microorganisms like E. coli to create a de novo biosynthesis route. nih.gov
Enzyme Evolution: Applying directed evolution to key enzymes in the pathway to optimize their activity for the specific substrates required to synthesize this compound.
Process Optimization: Scaling up the biotransformation process to enable cost-effective and environmentally friendly production of the UAA at an industrial scale.
Establishing a robust biosynthetic pathway would not only make this compound more accessible for research and commercial applications but also open the door to producing a wider array of novel fluorinated compounds. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-5-methyl-dl-phenylalanine, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated phenylalanine derivatives often involves halogenation or cross-coupling reactions. For this compound, a plausible route is the electrophilic fluorination of a pre-functionalized phenylalanine precursor using agents like Selectfluor or DAST. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents must be optimized to minimize side reactions (e.g., over-fluorination or decomposition). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the racemic dl-form .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR Spectroscopy : NMR is essential to confirm fluorine substitution at the 3-position, while NMR resolves methyl group placement at the 5-position.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] peak for CHFNO).
- HPLC : Chiral columns (e.g., Chirobiotic T) can separate enantiomers, though the dl-form may co-elute without derivatization. Retention times should align with reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of airborne particles.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids/bases. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Advanced Research Questions
Q. How does the incorporation of this compound into peptide chains affect protein folding and stability compared to non-fluorinated analogs?
Fluorine’s electronegativity and steric effects can disrupt hydrogen bonding and hydrophobic interactions. Researchers should perform:
- Circular Dichroism (CD) : To monitor α-helix/β-sheet content in fluorinated vs. non-fluorinated peptides.
- Thermal Shift Assays : Measure melting temperatures () to assess thermal stability.
- Molecular Dynamics Simulations : Model fluorine’s impact on van der Waals interactions and solvation .
Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?
Discrepancies may arise from variations in cell lines, assay conditions, or enantiomeric purity. Mitigation approaches include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 or HeLa) and control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Enantiomer-Specific Analysis : Employ chiral HPLC to isolate d- and l-forms and test their individual bioactivities.
- Meta-Analysis : Cross-reference data from peer-reviewed studies using databases like SciFinder or Reaxys to identify consensus trends .
Q. How can researchers assess the metabolic stability of this compound in in vitro models?
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS over time.
- CYP450 Inhibition Studies : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes.
- Stability in Biological Buffers : Monitor decomposition in PBS (pH 7.4) or simulated gastric fluid at 37°C .
Key Considerations for Experimental Design
- Racemic Mixture Challenges : The dl-form may exhibit divergent pharmacokinetics; consider enantiopure synthesis for targeted studies .
- Fluorine-specific Detection : Use NMR or fluorine-tagged probes in cellular uptake assays .
- Cross-Validation : Replicate findings using orthogonal methods (e.g., LC-MS and fluorescence assays) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
